N-(4-Chlorophenyl)-N'-(2-methoxy-1-methylethyl)urea
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Overview
Description
N-(4-Chlorophenyl)-N’-(2-methoxy-1-methylethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 4-chlorophenyl group and a 2-methoxy-1-methylethyl group attached to the nitrogen atoms of the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(2-methoxy-1-methylethyl)urea typically involves the reaction of 4-chloroaniline with isocyanates or carbamates under controlled conditions. The reaction might proceed as follows:
Step 1: 4-Chloroaniline is reacted with an isocyanate derivative to form the urea linkage.
Step 2: The intermediate product is then treated with 2-methoxy-1-methylethylamine to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. Catalysts and solvents may be used to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N’-(2-methoxy-1-methylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield chlorophenyl oxides, while reduction could produce corresponding amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be studied for its biological activity and potential as a bioactive compound.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N’-(2-methoxy-1-methylethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N’-methylurea
- N-(4-Chlorophenyl)-N’-(2-methoxyethyl)urea
- N-(4-Chlorophenyl)-N’-(2-methylpropyl)urea
Uniqueness
N-(4-Chlorophenyl)-N’-(2-methoxy-1-methylethyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 2-methoxy-1-methylethyl group may impart distinct properties compared to other similar compounds.
Properties
CAS No. |
303092-07-1 |
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Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methoxypropan-2-yl)urea |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(7-16-2)13-11(15)14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
InChI Key |
UUMKXGIHIVYYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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